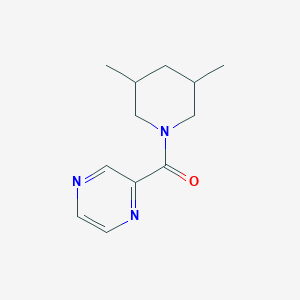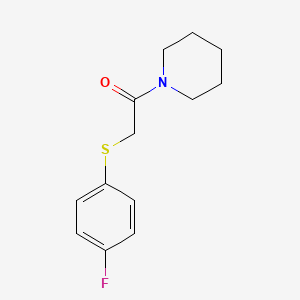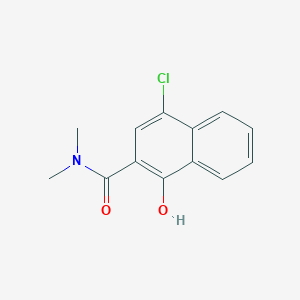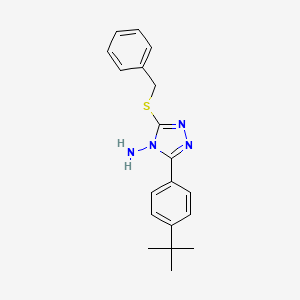
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. It is a small molecule that blocks the binding of ET-1 to its receptors, and has been used in scientific research to study the role of ET-1 in various physiological processes.
作用机制
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone blocks the binding of ET-1 to its receptors, which are located on the surface of cells. ET-1 is a potent vasoconstrictor and can also stimulate the proliferation of cancer cells. By blocking the binding of ET-1 to its receptors, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone can reduce the vasoconstrictor effects of ET-1 and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have several biochemical and physiological effects. In animal studies, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to reduce blood pressure and improve blood flow. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has also been shown to reduce the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. These effects suggest that (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone may have potential as a treatment for cardiovascular disease and cancer.
实验室实验的优点和局限性
One advantage of using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in lab experiments is that it is a small molecule that can be easily synthesized and purified. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone is also highly specific for ET-1 receptors, which makes it a useful tool for studying the role of ET-1 in various physiological processes. However, one limitation of using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in lab experiments is that it may have off-target effects on other receptors or enzymes. Researchers must be careful to control for these effects when using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in their experiments.
未来方向
There are several future directions for research on (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone. One area of research is to investigate the potential of (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone as a treatment for cardiovascular disease and cancer. Another area of research is to study the role of ET-1 in other physiological processes, such as inflammation and wound healing. Researchers may also investigate the development of new ET-1 receptor antagonists that have improved specificity and efficacy compared to (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone. Overall, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone is a useful tool for studying the role of ET-1 in various physiological processes, and has potential as a treatment for cardiovascular disease and cancer.
合成方法
The synthesis of (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone involves several steps, including the protection of the amine group on the piperidine ring, the coupling of the quinoline and benzyl groups, and the deprotection of the amine group. The final product is obtained through purification by chromatography. The yield of the synthesis method is high, and the purity of the final product is also high.
科学研究应用
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been used in scientific research to study the role of ET-1 in various physiological processes, such as cardiovascular disease, pulmonary hypertension, and cancer. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to reduce the vasoconstrictor effects of ET-1, which can help to improve blood flow and reduce the risk of cardiovascular disease. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has also been shown to reduce the proliferation of cancer cells, which suggests that it may have potential as a cancer treatment.
属性
IUPAC Name |
(4-benzylpiperidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(21-11-10-19-8-4-5-9-20(19)23-21)24-14-12-18(13-15-24)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXUICJGHOGNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)



![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)